4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Description
4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S and its molecular weight is 390.45. The purity is usually 95%.
BenchChem offers high-quality 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivity
A study by Gul et al. (2016) focuses on the synthesis of benzenesulfonamides and their potential as carbonic anhydrase inhibitors, particularly in cytotoxicity and tumor-specificity. This highlights the potential use of similar compounds in cancer research and treatment (Gul et al., 2016).
Effects on Pathological Pain Model
Lobo et al. (2015) explored the effects of benzenesulfonamide derivatives on a pathological pain model in mice. This study indicates the potential therapeutic use of these compounds in pain management (Lobo et al., 2015).
Application in Photodynamic Therapy
Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, a treatment method for cancer, highlighting their utility in cancer research and therapy (Pişkin et al., 2020).
Inhibitory Properties in Medical Chemistry
Altug et al. (2017) studied the inhibitory effects of isoxazole-containing sulfonamides on carbonic anhydrase II and VII. This suggests the application of these compounds in developing drugs targeting specific enzymes (Altug et al., 2017).
Environmental Chemistry and Decomposition
Zhou and Moore (1994) investigated the photodecomposition of sulfamethoxazole, a benzenesulfonamide, in an environmental chemistry context. This research is relevant to understanding the environmental impact and degradation pathways of similar compounds (Zhou & Moore, 1994).
Novel Synthetic Approaches
Shaabani et al. (2010) developed novel synthetic methods for tetrahydrobenzo[b][1,4]oxazepine derivatives, which could be crucial for advancing the synthesis of complex molecules in pharmaceutical research (Shaabani et al., 2010).
Polymer Chemistry
Saegusa et al. (1987) described a novel synthetic approach for poly(p-benzenesulfonamide) suggesting applications in material science and polymer chemistry (Saegusa et al., 1987).
properties
IUPAC Name |
4-(2-methylpropoxy)-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13(2)12-26-15-4-6-16(7-5-15)27(23,24)21-14-3-8-18-17(11-14)19(22)20-9-10-25-18/h3-8,11,13,21H,9-10,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLDLBCTMDZNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-isobutoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide |
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